Sodium 2-(2-aminophenyl)-2-hydroxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

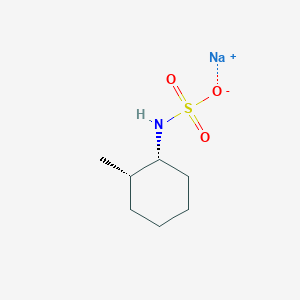

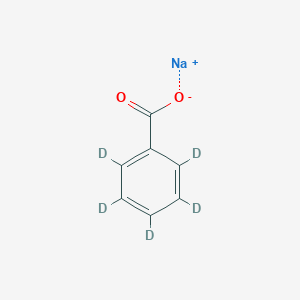

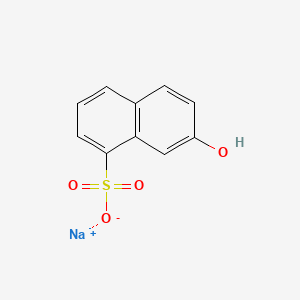

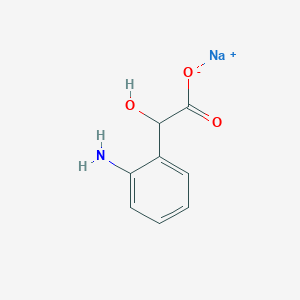

Sodium 2-(2-aminophenyl)-2-oxoacetate is a chemical compound with the molecular formula C8H6NNaO3 . It has a molecular weight of 187.13 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

Sodium 2-(2-aminophenyl)-2-oxoacetate has a molecular weight of 187.13 and a molecular formula of C8H6NNaO3 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Arylation of Anilines via the Gomberg-Bachmann Reaction

A study demonstrates the use of aqueous sodium hydroxide in the arylation of anilines with aryl diazotates through a variant of the Gomberg-Bachmann reaction. This metal-free reaction under basic conditions exploits the radical-stabilizing effect of aniline's free amino function, leading to high regioselectivity in forming 2-aminobiphenyls, which are crucial intermediates in pharmaceuticals and agrochemicals Pratsch, Wallaschkowski, & Heinrich, 2012.

Dinuclear Organotin(IV) Coordination Polymers

Research into dinuclear organotin(IV) coordination polymers derived from Schiff bases with L-aspartic acid showcases the synthesis of complex organometallic structures. These structures, which are synthesized using sodium salts of organic acids, highlight the role of sodium-based compounds in facilitating the creation of materials with potential applications in catalysis, material science, and as precursors for more complex chemical syntheses Baul, Kehie, Duthie, & Höpfl, 2017.

Chemoselective Acetylation of 2-Aminophenol

A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, uses Novozym 435 as a catalyst. This research reflects the broader application of sodium salts in the synthesis of intermediates for pharmaceutical applications, demonstrating the compound's role in enabling specific chemical transformations Magadum & Yadav, 2018.

Functionalization of Sodium Hyaluronate

The functionalization of sodium hyaluronate with small molecules for increased resistance to in-vitro degradation introduces applications in biomedical fields, particularly in the development of viscosupplements for treating knee osteoarticular disease. This study underscores the use of sodium derivatives in medical and pharmaceutical research, aiming to improve treatment options Leone et al., 2021.

Antibacterial Applications

Research on sodiumn hydroxymethylaminoacetate explores its strong antibacterial capabilities against common bacteria, yeast, and mold. This study not only highlights the compound's potential in food preservation but also its broader implications in developing new antibacterial agents Zhiyong, 2008.

Safety and Hazards

特性

IUPAC Name |

sodium;2-(2-aminophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLZRJSMMIQZIZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635626 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(2-aminophenyl)-2-hydroxyacetate | |

CAS RN |

39588-85-7 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。